6-Hydroxy Pindolol
Description
Pindolol (C₁₄H₂₀N₂O₂) is a non-selective β-adrenergic receptor blocker with intrinsic sympathomimetic activity (ISA), classified as a second-generation β-blocker. It is clinically used to treat hypertension, angina, and glaucoma, and has gained attention for its off-label use in augmenting antidepressant therapies . Structurally, pindolol contains an indole moiety linked to an isopropylaminopropoxy side chain, contributing to its unique pharmacokinetic and pharmacodynamic properties, including moderate lipophilicity and partial β1/β2-adrenoceptor agonism . Its pKa is 9.49, with protonation occurring at the amino group under physiological conditions .
Properties
Molecular Formula |
C₁₄H₂₀N₂O₃ |
|---|---|
Molecular Weight |
264.32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Efficacy in Hypertension
Pindolol’s antihypertensive efficacy is comparable to other β-blockers (e.g., atenolol, metoprolol, propranolol) but distinguishes itself through ISA, which reduces resting bradycardia. Key findings include:
- Cardioselective β-blockers (atenolol, metoprolol): Similar blood pressure (BP) reduction but greater heart rate reduction compared to pindolol .
- Non-selective β-blockers with ISA (oxprenolol): Pindolol demonstrates superior BP control (≈15% greater efficacy) and fewer side effects .
- Dosage equivalence: Pindolol requires lower daily doses (24 mg) compared to atenolol (138 mg) or metoprolol (234 mg) for equivalent BP reduction .
Table 1: Comparative Efficacy in Hypertension
| Compound | ISA | Selectivity | Avg. Daily Dose (mg) | Heart Rate Reduction |
|---|---|---|---|---|
| Pindolol | Yes | Non-selective | 24 | Minimal |
| Atenolol | No | β1-selective | 138 | Significant |
| Metoprolol | No | β1-selective | 234 | Significant |
| Oxprenolol | Yes | Non-selective | 60–160 | Moderate |
Hemodynamic Effects
Pindolol preserves cardiac output better than atenolol due to ISA. In a double-blind study:
- Atenolol: Reduced systolic BP by 17% but lowered heart rate by 12 bpm .
Receptor Selectivity and Agonist Activity
- β1/β2-Adrenoceptors: Pindolol exhibits β2-selectivity (ratio = 3.0), higher than alprenolol (2.0) and oxprenolol (1.4), enhancing vasodilation in vascular beds .
- 5-HT1A receptors : Unlike other β-blockers, pindolol acts as a partial agonist at 5-HT1A autoreceptors, modulating serotonin release. This property underpins its role in augmenting SSRIs (e.g., citalopram) for depression .
Table 2: Receptor Activity Profile
| Compound | β1 Selectivity | β2 Selectivity | 5-HT1A Activity |
|---|---|---|---|
| Pindolol | Non-selective | 3.0 | Partial agonist |
| Atenolol | High | None | None |
| Propranolol | Non-selective | None | None |
| Labetalol | Non-selective | None | α1-blockade |
Pharmacokinetic Properties
- First-pass metabolism: Pindolol has a lower first-pass extraction (13%) compared to propranolol (70%), improving bioavailability .
- Permeability: Molecular dynamics simulations show pindolol’s membrane permeability is lower than propranolol but higher than atenolol, influenced by electrostatic interactions and hydrogen bonding .
Table 3: Pharmacokinetic Comparison
| Compound | First-Pass Extraction (%) | Membrane Permeability |
|---|---|---|
| Pindolol | 13 | Moderate |
| Propranolol | 70 | High |
| Atenolol | 10 | Low |
Side Effects and Tolerability
Pindolol causes fewer β-blocker-associated side effects (e.g., fatigue, cold extremities) but has unique drawbacks:
- Central effects: Higher incidence of sleep disturbances and vivid dreams compared to atenolol or labetalol .
Q & A
Basic: What electrochemical methods are effective for detecting Pindolol in biological samples?
Answer:
Square-wave stripping voltammetry (SWSV) using reduced graphene oxide-modified glassy carbon (RGO-GC) electrodes is a validated method. Key parameters include:
- pH optimization : BR buffer at pH 5.0 maximizes signal intensity .
- Detection range : 1 × 10⁻⁷ to 1 × 10⁻⁵ mol L⁻¹, with a detection limit of 2.6 × 10⁻⁸ mol L⁻¹ .
- Validation : Precision (repeatability <5% RSD), accuracy (recovery studies in urine/pharmaceuticals), and interference testing (e.g., indole moiety specificity) are critical .
Basic: What receptor interactions underlie Pindolol's pharmacological effects?
Answer:
Pindolol acts as a:
- Non-selective β-blocker : Inhibits β₁/β₂-adrenergic receptors, reducing heart rate and blood pressure .
- Partial 5-HT1A antagonist : Blocks presynaptic autoreceptors to enhance serotonin release, theorized to accelerate antidepressant effects .
- Dose-dependent effects : At 10–50 µg/kg in rats, it exhibits hypotension and tachycardia due to β-blockade and membrane stabilization .
Advanced: How can contradictory findings in Pindolol's augmentation of antidepressants be resolved?
Answer:
Discrepancies between open-label and controlled trials arise from:
- Study design : Open-label studies report accelerated antidepressant response, but placebo-controlled trials (e.g., fluoxetine/pindolol) show no significant difference in remission rates .
- Patient heterogeneity : Resistant vs. non-resistant depression subgroups; prior treatment history (e.g., SSRI non-responders vs. naïve patients) .
- Dosing : Plasma levels of ~10 ng/mL are required for 5-HT1A receptor occupancy, but suboptimal dosing may explain null results .
Recommendation : Larger RCTs with stratified cohorts and pharmacokinetic monitoring .
Advanced: What methodological challenges arise when extrapolating Pindolol's preclinical data to clinical trials?
Answer:
- Species differences : Rat epididymal vas deferens studies show Pindolol blocks 6-nitrodopamine-induced contractions but not catecholamines, suggesting receptor specificity that may not translate to humans .
- Dose equivalence : Preclinical ethanol intake reduction in animal models (e.g., binge-drinking rodents) requires careful scaling to human equivalents .
- Outcome measures : Preclinical endpoints (e.g., ethanol consumption) vs. clinical metrics (e.g., relapse rates, craving scales) .
Basic: What pharmacokinetic (PK) parameters are critical for Pindolol studies?
Answer:
- Two-compartment model : Clearance (CL) = 443 mL/min, volume of distribution (Vβ) = 1.2 L/kg in humans .
- Half-life : ~3–4 hours, necessitating TID dosing in clinical trials .
- Analytical validation : HPLC or LC-MS/MS for plasma quantification, ensuring sensitivity to ng/mL levels .
Advanced: How do experimental designs influence Pindolol's observed effects on 5-HT1A receptors?
Answer:
- In vitro vs. in vivo : Functional assays (e.g., rat brain slices) show presynaptic 5-HT1A autoreceptor blockade, but in vivo human PET imaging is needed to confirm target engagement .
- Temporal factors : Open-label trials with 8-week follow-ups show antiobsessional response latency differences, but double-blind studies (e.g., fluvoxamine/pindolol) find no acceleration, suggesting disease-specific mechanisms .
Basic: What are key considerations for validating Pindolol detection in complex matrices?
Answer:
- Matrix effects : Urine samples require protein precipitation (e.g., acetonitrile) and pH adjustment to minimize interference .
- Calibration : Standard addition method for pharmaceutical formulations to account for excipient interactions .
- Cross-validation : Compare voltammetric results with HPLC to confirm accuracy .
Advanced: Why do Pindolol's cardiovascular effects vary between normotensive and hypertensive models?
Answer:
- Dose-response : In normotensive rats, 50 µg/kg induces hypotension, while hypertensive models show attenuated responses due to altered β-receptor density .
- Receptor desensitization : Chronic hypertension downregulates β-adrenergic receptors, reducing Pindolol’s efficacy .
Methodological note : Use telemetry in conscious animals to avoid anesthesia-induced artifact .
Advanced: How can researchers optimize translational studies for Pindolol in alcohol use disorders (AUDs)?
Answer:
- Preclinical rigor : Use multiple animal models (e.g., binge vs. dependence paradigms) to mimic human AUD heterogeneity .
- Biomarkers : Pair behavioral outcomes (e.g., ethanol intake) with neurochemical markers (e.g., dopamine release in nucleus accumbens) .
- Trial design : Phase IIa studies with adaptive dosing and crossover arms to assess rapid efficacy .
Basic: What statistical approaches are appropriate for analyzing Pindolol's clinical trial data?
Answer:
- Primary endpoints : Repeated-measures ANOVA for longitudinal data (e.g., Hamilton Depression Scale scores over 6 weeks) .
- Survival analysis : Time-to-event models for assessing latency to response in antidepressant augmentation trials .
- Power calculation : Account for dropout rates (e.g., 20–30% in resistant depression trials) and effect size (Cohen’s d ≥0.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
